4-tert-Pentylcyclohexyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5441-56-5 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
[4-(2-methylbutan-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C13H24O2/c1-5-13(3,4)11-6-8-12(9-7-11)15-10(2)14/h11-12H,5-9H2,1-4H3 |
InChI Key |
NOFDWXVEAPTHCT-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC(CC1)OC(=O)C |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)OC(=O)C |
Other CAS No. |
5441-56-5 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Pentylcyclohexyl Acetate and Analogues
Stereoselective Synthesis Approaches
The cis and trans isomers of 4-tert-pentylcyclohexyl acetate (B1210297) possess distinct fragrance profiles, making stereochemical control a crucial aspect of its synthesis. Biocatalysis has emerged as a powerful tool for achieving high diastereoselectivity.
Enzymes, particularly lipases and alcohol dehydrogenases (ADHs), are used to selectively synthesize the desired isomers. mdpi.comnih.gov These biocatalytic methods offer advantages such as mild reaction conditions and high selectivity, which are often difficult to achieve with traditional chemical methods. nih.gov
Alcohol dehydrogenases are employed for the stereoselective reduction of the precursor ketone, 4-tert-pentylcyclohexanone, to produce the cis-alcohol with high diastereomeric excess. mdpi.com This enzymatic reduction provides a sustainable alternative to methods that use metal catalysts or stoichiometric reducing agents. mdpi.com Several ADHs have been identified that can produce chiral alcohols with high enantiomeric excess. nih.gov These enzymes are often used in whole-cell biotransformations or as isolated enzymes, and their application can be made more economically feasible through cofactor regeneration systems. nih.gov
Following the synthesis of the desired alcohol isomer, lipases are used to catalyze the acetylation. Candida antarctica lipase (B570770) A (CALA) has been shown to be highly effective for the acetylation of both cis- and trans-4-tert-butylcyclohexanol, a close analogue, using vinyl acetate as the acyl donor. mdpi.com The use of lipases for the acylation of flavonoids, another class of natural compounds, demonstrates the broad utility of these enzymes in ester synthesis under mild conditions. nih.gov
Table 2: Biocatalytic Synthesis of 4-tert-Alkylcyclohexyl Acetate Analogues
| Enzyme | Reaction Type | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenases (ADHs) | Reduction | 4-tert-butylcyclohexanone | High conversion and diastereoisomeric excess to produce cis-alcohol. | mdpi.com |
| Candida antarctica lipase A (CALA) | Acetylation | cis-4-tert-butylcyclohexanol | Selected as the best performer among five tested lipases for acetylation. | mdpi.com |
| Candida antarctica lipase A (CALA) | Acetylation | trans-4-tert-butylcyclohexanol | Achieved 85% conversion in 18 hours. | mdpi.com |
| Mutant Alcohol Dehydrogenase (LK-TADH) | Reduction | 4-propylcyclohexanone | Complete conversion with a cis/trans ratio of 99.5:0.5. | mdpi.com |
Asymmetric Synthesis Strategies for Cyclohexyl Derivatives
The creation of chiral centers with a defined geometry is a cornerstone of modern organic synthesis, particularly for producing bioactive molecules and fine chemicals like fragrances. uwindsor.ca Asymmetric synthesis refers to reactions that convert an achiral starting material into a chiral product where unequal amounts of stereoisomers are formed. uwindsor.caddugu.ac.in For cyclohexane (B81311) derivatives, several key strategies are employed to achieve high enantioselectivity.
Key strategies include:
Chiral Pool Synthesis: This approach utilizes naturally occurring enantiomerically pure compounds, such as amino acids or monosaccharides, as starting materials. ddugu.ac.in
Chiral Auxiliaries: An achiral starting molecule is temporarily joined to a chiral organic compound (the auxiliary). This new, combined molecule then undergoes a reaction where the auxiliary directs the formation of a new stereocenter with a specific configuration. Afterwards, the auxiliary is removed, leaving the enantiomerically enriched product. uwindsor.caddugu.ac.in
Enantioselective Catalysis: This highly efficient method uses a small amount of a chiral catalyst, which can be a metal complex or an organic molecule (organocatalyst), to steer a reaction towards the formation of one specific enantiomer. uwindsor.ca Organocatalytic methods for creating functionalized cyclohexanes often involve activating substrates like aldehydes via enamine or iminium ion formation with chiral amine catalysts. nih.gov A significant challenge in some of these reactions is preventing subsequent dehydration, which would lead to the loss of newly formed chiral centers. nih.gov
Recent advancements have focused on developing one-pot sequences using organocatalysis to construct complex cyclohexane rings with multiple stereocenters in high yields and with excellent stereoselectivity. nih.gov
| Synthesis Strategy | Description | Key Feature |
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials from nature. ddugu.ac.in | Simplicity and access to natural chirality. |
| Chiral Auxiliary | Temporarily attaches a chiral molecule to an achiral substrate to guide stereoselective reactions. ddugu.ac.in | Substrate-controlled stereochemical outcome. |
| Enantioselective Catalysis | Employs a substoichiometric amount of a chiral catalyst to produce a chiral product. uwindsor.ca | High efficiency and atom economy. |
Control of Cis/Trans Ratios in Cyclohexane Ring Systems
For 4-substituted cyclohexyl derivatives like 4-tert-pentylcyclohexyl acetate, the cis and trans isomers often possess distinct properties. The cis-isomers of related compounds like 4-(tert-butyl)cyclohexyl acetate are often more potent as odorants. proquest.com However, classical synthetic routes frequently yield the trans-isomer as the major product. proquest.com Therefore, controlling the cis/trans ratio is critical.
A highly effective method for achieving stereoselective control is through biocatalysis. The reduction of a precursor ketone, 4-tert-butylcyclohexanone, using alcohol dehydrogenases (ADHs) has been shown to produce the cis-4-alkylcyclohexanols with high diastereoisomeric excess. proquest.com In a study testing various commercial ADHs, several enzymes demonstrated a strong preference for producing the cis-alcohol, which is the key precursor to the desired cis-acetate. proquest.com
| Enzyme | Substrate | Product | Diastereomeric Excess (d.e.) |
| ADH200 | 4-(tert-butyl)cyclohexanone | cis-4-(tert-butyl)cyclohexanol | >99% |
| Other ADHs | 4-(tert-butyl)cyclohexanone | cis-4-(tert-butyl)cyclohexanol | High conversions and d.e. values achieved proquest.com |
This enzymatic reduction is a crucial step, as the stereochemistry of the alcohol directly determines the stereochemistry of the final acetate product.
Mechanistic Insights into Stereocontrol during Acetylation
The stereocontrol during the acetylation step—the conversion of the 4-tert-pentylcyclohexanol to its corresponding acetate—is typically achieved through kinetic resolution, often catalyzed by an enzyme. Lipases are commonly used for this transformation. For instance, Candida antarctica lipase A (CALA) is employed for the enzymatic acetylation of cis-4-(tert-butyl)cyclohexanol. proquest.com
The mechanism relies on the enzyme's chiral active site, which preferentially binds one stereoisomer of the alcohol over the other. In the synthesis of cis-woody acetate, the process is designed so that the lipase selectively acetylates the cis-alcohol precursor that was formed in the prior reduction step. proquest.comresearchgate.net This selectivity occurs because the three-dimensional structure of the enzyme's active site creates a more favorable transition state for the reaction with the cis-isomer compared to the trans-isomer. This difference in activation energy allows the cis-alcohol to be converted to the cis-acetate at a much higher rate, effectively separating it from any residual trans-alcohol.
Stepwise Synthesis of the 4-tert-Pentylcyclohexyl Moiety
The core cyclohexyl structure is typically assembled through a series of foundational organic reactions before the final acetylation step.
A common synthetic pathway to substituted cyclohexanes involves the creation and subsequent reduction of a double bond. This can be conceptualized as a two-step process:
Olefination: An olefination reaction, such as the Wittig reaction, is used to form a carbon-carbon double bond. This would involve reacting a suitable cyclohexanone (B45756) precursor with a phosphorus ylide to introduce the required alkyl group (in this case, the tert-pentyl group) or another part of the carbon skeleton, resulting in an unsaturated cyclohexene (B86901) derivative.
Hydrogenation: The resulting alkene is then subjected to catalytic hydrogenation. This reaction uses hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, or Nickel) to saturate the double bond, yielding the final substituted cyclohexane ring. The conditions of the hydrogenation can sometimes influence the stereochemical outcome, providing another potential point for controlling the cis/trans ratio of the final product.
The interconversion between a ketone and a secondary alcohol is a fundamental part of synthesizing the target molecule. wpmucdn.com The synthesis of this compound typically starts from the corresponding ketone, 4-tert-pentylcyclohexanone.
Reduction: The ketone is reduced to the secondary alcohol, 4-tert-pentylcyclohexanol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). wpmucdn.com This reduction step creates the hydroxyl group necessary for the subsequent acetylation. The choice of reducing agent and reaction conditions can influence the ratio of cis and trans alcohol isomers produced. wpmucdn.com
Oxidation: Conversely, the alcohol can be oxidized back to the ketone. This is useful for synthesis starting from the alcohol or for analyzing reaction progress. A common laboratory-scale oxidizing agent is sodium hypochlorite (B82951) (NaOCl, household bleach) in the presence of acetic acid. wpmucdn.com
This oxidation-reduction sequence is central to the synthesis, allowing for the creation of the alcohol precursor from the ketone. wpmucdn.com
| Reaction | Starting Material | Reagent(s) | Product |
| Reduction | 4-tert-Pentylcyclohexanone | Sodium Borohydride (NaBH₄) | 4-tert-Pentylcyclohexanol wpmucdn.com |
| Oxidation | 4-tert-Pentylcyclohexanol | Sodium Hypochlorite (NaOCl) / Acetic Acid | 4-tert-Pentylcyclohexanone wpmucdn.com |
Continuous-Flow Synthesis Techniques for Cyclohexyl Acetates
To improve the efficiency, safety, and scalability of producing fine chemicals, modern synthetic chemistry is increasingly turning to continuous-flow processes. mdpi.com The synthesis of cis-4-(tert-butyl)cyclohexyl acetate, a close analogue of this compound, has been successfully demonstrated in a continuous-flow system that combines multiple enzymatic steps and in-line purification. proquest.commdpi.com
This integrated process provides a significant technological upgrade over traditional batch methods. proquest.com The system is designed as a sequence of connected reactors and separators:
Enzymatic Reduction: A solution of the starting ketone (e.g., 4-(tert-butyl)cyclohexanone), a cofactor (NADH), and a co-substrate (2-propanol) is continuously fed into a membrane reactor containing an alcohol dehydrogenase (ADH). mdpi.com The enzyme stereoselectively reduces the ketone to the cis-alcohol.
In-line Extraction: The aqueous output from the first reactor is mixed with an organic solvent (n-hexane). The desired cis-alcohol moves into the organic phase, while the buffer and other water-soluble components remain in the aqueous phase, which is then separated.
Enzymatic Acetylation: The organic stream containing the cis-alcohol is then mixed with an acyl donor (vinyl acetate) and passed through a packed-bed reactor containing an immobilized lipase (Candida antarctica lipase A). mdpi.com The enzyme catalyzes the acetylation of the cis-alcohol to produce the final cis-acetate.
Product Collection: The final organic solution is collected, and the solvent is removed to yield the high-purity cis-cyclohexyl acetate product. mdpi.com
This continuous-flow approach allowed for the production of cis-4-(tert-butyl)cyclohexyl acetate in 89% yield over a 24-hour period. mdpi.com
| Step | Reactor Type | Catalyst / Reagents | Function |
| 1. Reduction | Stirred Membrane Reactor | ADH200, NADH, 2-Propanol mdpi.com | Stereoselective conversion of ketone to cis-alcohol. |
| 2. Extraction | Tee Piece / Separator | n-Hexane mdpi.com | Transfer of cis-alcohol to organic phase. |
| 3. Acetylation | Packed Bed Reactor | Candida antarctica lipase A, Vinyl acetate mdpi.com | Selective acetylation of cis-alcohol to cis-acetate. |
| 4. Isolation | Distillation | N/A | Removal of solvent to yield pure product. mdpi.com |
Reaction Mechanisms and Kinetics of 4 Tert Pentylcyclohexyl Acetate
Elucidation of Esterification Reaction Mechanisms
The synthesis of 4-tert-pentylcyclohexyl acetate (B1210297) is most commonly achieved through the esterification of 4-tert-pentylcyclohexanol with acetic acid. The primary mechanism for this acid-catalyzed reaction is the Fischer esterification. masterorganicchemistry.comchemguide.co.uk This multi-step process is reversible and involves the formation of a tetrahedral intermediate. masterorganicchemistry.com
The mechanism proceeds as follows:
Protonation of the Carbonyl: The carboxylic acid (acetic acid) is first protonated by the acid catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This protonation occurs on the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com
Nucleophilic Attack: A molecule of 4-tert-pentylcyclohexanol, acting as the nucleophile, attacks the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the other hydroxyl groups. This intramolecular or solvent-mediated proton transfer creates a good leaving group, water. chemguide.co.uk
Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated. This step results in a protonated ester. masterorganicchemistry.comchemguide.co.uk
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final ester product, 4-tert-pentylcyclohexyl acetate. This step also regenerates the acid catalyst, allowing it to participate in another reaction cycle. masterorganicchemistry.comchemguide.co.uk
All steps in the Fischer esterification are in equilibrium. To drive the reaction toward the product side and achieve a high yield of the ester, the equilibrium is often shifted by removing water as it forms or by using one of the reactants, usually the alcohol, in a large excess. masterorganicchemistry.com
Investigation of Intramolecular and Intermolecular Reactions Involving Cyclohexyl Acetates
In reactions involving molecules that contain both a nucleophile and an electrophile (or leaving group), a competition between intramolecular (reaction within the same molecule) and intermolecular (reaction between two separate molecules) pathways can occur. youtube.com For a molecule like a hydroxy-substituted cyclohexyl acetate, an intramolecular reaction could lead to the formation of a cyclic lactone, while an intermolecular reaction would result in polymerization or dimerization.
The favorability of one pathway over the other is influenced by several factors:
Concentration: Intramolecular reactions are generally favored at low concentrations, as the probability of two separate molecules colliding for an intermolecular reaction decreases. youtube.com
Ring Strain: The formation of 5- and 6-membered rings is often kinetically and thermodynamically favored over the formation of smaller (3- and 4-membered) or larger rings due to lower ring strain in the transition state. wikipedia.org
Effective Molarity (EM): This is the concentration of the reacting partner at which the intramolecular and intermolecular reaction rates are equal. A high EM indicates a strong preference for the intramolecular pathway.
While specific studies on intramolecular reactions of this compound are not prevalent, the principles can be understood from general organic chemistry. If a hydroxyl group were present on the pentyl chain or the cyclohexyl ring in a suitable position, intramolecular transesterification could potentially occur, leading to a lactone. However, in the synthesis of this compound from 4-tert-pentylcyclohexanol and acetic acid, the primary competition is the intermolecular esterification itself versus potential side reactions like dehydration of the alcohol.
The relative rates for the formation of n-membered rings via intramolecular cyclization show a distinct trend, highlighting the preference for certain ring sizes.
Table 1: Relative Rate Constants for Intramolecular Cyclization
| Ring Size (n) | Relative Rate Constant (k_rel) |
|---|---|
| 3 | 0.1 |
| 4 | 0.002 |
| 5 | 100 |
| 6 | 1.7 |
| 7 | 0.03 |
This table illustrates the general trend in the relative rates of cyclization, with the rate for forming a 5-membered ring set as a baseline of 100. The data reflects the interplay of entropic and strain factors. wikipedia.org
Kinetic Analysis of Formation and Transformation Reactions
The kinetics of the esterification of 4-tert-pentylcyclohexanol with acetic acid are crucial for optimizing industrial production. Studies on the closely related synthesis of p-tert-butylcyclohexyl acetate (PTBCHA) using the ion exchange resin Amberlyst-15 as a heterogeneous catalyst provide significant insights. researchgate.netresearchgate.net
The rate of reaction is influenced by several parameters:
Temperature: Increasing the temperature generally increases the reaction rate. However, since the reaction is reversible, excessively high temperatures might unfavorably affect the equilibrium position.
Molar Ratio of Reactants: The ratio of alcohol to carboxylic acid affects the reaction kinetics. Using an excess of one reactant can drive the equilibrium towards the products. researchgate.net
Catalyst Loading: The concentration of the catalyst directly influences the reaction rate. Higher catalyst loading typically leads to faster reaction times, up to a point where mass transfer limitations may become significant. researchgate.net
Stirring Speed: In heterogeneous catalysis, adequate stirring is necessary to overcome external mass transfer resistance, ensuring that the reaction rate is not limited by the diffusion of reactants to the catalyst surface. researchgate.net
Kinetic models, such as the Bi-Bi Ping-Pong mechanism, have been successfully applied to correlate experimental data for enzymatic esterifications, which can sometimes provide a framework for understanding other catalytic systems. mdpi.com For the esterification of nonanoic acid with propanol (B110389) using Amberlyst-15, the activation energy was determined, providing a point of comparison for similar reactions. researchgate.net A study on the synthesis of iso-amyl acetate found an activation energy of 41.88 kJ/mol. researchgate.net For the esterification of p-tert-butylcyclohexanol, thermodynamic parameters have also been determined, showing a negative enthalpy (ΔH°) and entropy (ΔS°) of reaction. researchgate.net
Table 2: Example Thermodynamic Parameters for a Similar Esterification
| Parameter | Value | Unit |
|---|---|---|
| ΔH° (Enthalpy) | -6.2636 | kJ/gmol-K |
| ΔS° (Entropy) | -0.0088 | kJ/gmol-K |
| ΔG° (Gibbs Free Energy) | -3.6412 | kJ/gmol-K |
Data from the esterification of an alcohol with an acid over a Na-Bentonite catalyst, provided for illustrative purposes. researchgate.net
Catalytic Reaction Mechanisms and Transition State Analysis (by analogy to other acetate syntheses)
While the Fischer esterification using a homogeneous acid catalyst is a common method, heterogeneous catalysts are increasingly favored for their ease of separation and reusability. researchgate.net The mechanism on a solid acid catalyst like an ion exchange resin is analogous to the homogeneous mechanism, involving protonation of the acetic acid on the acidic sites of the resin, followed by nucleophilic attack by the alcohol. cbseacademic.nic.in
Significant insights into catalytic acetate synthesis can be drawn by analogy from the well-studied palladium-catalyzed synthesis of vinyl acetate. uwm.edursc.org In this heterogeneous process, two main mechanisms have been proposed:
Samanos Pathway: This involves the direct coupling of adsorbed ethylene (B1197577) with a chemisorbed acetate species, followed by β-hydride elimination to form vinyl acetate. uwm.edu
Moiseev Pathway: This proposes that ethylene first dehydrogenates to form a vinyl-palladium intermediate, which then couples with an acetate species. acs.org
Experimental evidence strongly supports the Samanos pathway, where the coupling of ethylene and acetate is the key step. uwm.edu The reaction proceeds through an acetoxyethyl-palladium intermediate. uwm.edu The use of bimetallic catalysts, such as Pd-Au, can significantly improve activity and selectivity. researchgate.net
By analogy, a potential heterogeneous catalytic pathway for this compound could involve the co-adsorption of 4-tert-pentylcyclohexanol and acetic acid onto a catalyst surface. The mechanism would likely involve the activation of the acetic acid by the catalyst, possibly through deprotonation to form a surface acetate species, followed by reaction with the adsorbed alcohol. The nature of the transition state would depend on the specific catalyst used, but the coupling of the C-O bond would be the critical bond-forming step, similar to the C-O coupling identified as the rate-determining step in heterogeneous vinyl acetate synthesis. acs.org
Solvation Effects on Reaction Pathways and Rates
The choice of solvent can have a profound impact on the reaction rates and equilibrium position of esterification reactions. researchgate.net Solvents influence the activity of reactants and products, thereby shifting the chemical equilibrium. For the esterification of acetic acid with ethanol, it was found that acetonitrile (B52724) (ACN) promotes the reaction, while dimethylformamide (DMF) strongly suppresses it. researchgate.net
The effect of the solvent can be modeled using thermodynamic approaches like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), which can predict the influence of different solvents and solvent mixtures on the equilibrium concentrations. researchgate.net
Key factors related to the solvent that affect esterification include:
Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. For reactions proceeding through ionic intermediates, polar solvents are often beneficial. cbseacademic.nic.in
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with reactants and catalysts, affecting their reactivity. For instance, strong hydrogen-bond forces in a solvent can sometimes lower enzymatic activity in biocatalytic esterifications. researchgate.net
Water Solubility: In reversible esterifications, the ability of the solvent to azeotropically remove water can be used to drive the reaction to completion.
Alternatively, reactions can be performed under "solvent-free" conditions, where one of the reactants (typically the alcohol) is used in large excess and also serves as the reaction medium. researchgate.net This approach simplifies product purification and reduces waste, making it an environmentally benign option. researchgate.net
Table 3: Effect of Different Solvents on Esterification Yield (Illustrative)
| Solvent | Dielectric Constant (ε) | Effect on Yield |
|---|---|---|
| Hexane | 1.88 | Often used, non-polar |
| Acetone | 21 | Promotes |
| Acetonitrile (ACN) | 37.5 | Promotes |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Dimethylformamide (DMF) | 38.3 | Suppresses |
This table provides a qualitative summary of solvent effects on a typical esterification reaction based on findings from studies on similar systems. researchgate.net
Stereochemical Analysis and Conformational Dynamics
Characterization of Cis- and Trans-Stereoisomers
4-tert-Pentylcyclohexyl acetate (B1210297) can exist as two geometric isomers: cis and trans. These isomers arise from the relative orientation of the tert-pentyl and acetate groups on the cyclohexane (B81311) ring. chemicalbook.comsigmaaldrich.comtcichemicals.comcymitquimica.com
In the cis-isomer , both the tert-pentyl group and the acetate group are on the same side of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position. Due to the large steric bulk of the tert-pentyl group, it will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller acetate group into the axial position.
In the trans-isomer , the tert-pentyl and acetate groups are on opposite sides of the ring. In the most stable chair conformation, both bulky substituents can occupy equatorial positions, which minimizes steric strain. libretexts.org This arrangement results in a more stable molecule compared to the cis-isomer. The trans-isomer is known to have a rich, woody odor, while the cis-isomer has a more intense and floral scent. chemicalbook.com
The physical and chemical properties of these isomers can differ, including their boiling points, melting points, and spectroscopic signatures. chemicalbook.comsigmaaldrich.com The composition of commercial mixtures of 4-tert-pentylcyclohexyl acetate can vary in their cis-trans ratios. chemicalbook.com
Conformational Analysis of the Cyclohexane Ring System (e.g., chair conformations)
The cyclohexane ring is not planar and exists predominantly in a puckered "chair" conformation to relieve angle and torsional strain. wikipedia.orgmaricopa.edulibretexts.org This is the most stable conformation for cyclohexane and its derivatives. wikipedia.orglibretexts.orgslideshare.net In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5°. wikipedia.orglibretexts.org
The substituents on the cyclohexane ring can occupy two distinct types of positions: axial and equatorial . wikipedia.orgslideshare.net
Axial bonds are perpendicular to the general plane of the ring, pointing up or down.
Equatorial bonds are in the general plane of the ring, pointing out from the perimeter.
Cyclohexane rings can undergo a conformational change known as a "ring flip," where one chair conformation converts into another. libretexts.orgfiveable.me During this process, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org
For substituted cyclohexanes like this compound, the stability of the chair conformations is determined by the steric interactions of the substituents. Large, bulky groups like the tert-pentyl group strongly prefer the more spacious equatorial position to avoid steric hindrance with other axial substituents, known as 1,3-diaxial interactions. libretexts.orgwikipedia.orgfiveable.me This preference is so strong that the conformation with the tert-pentyl group in the equatorial position is significantly more stable and is often referred to as a "conformationally locked" system. slideshare.net
For the stereoisomers of this compound:
Trans-isomer : The most stable conformation has both the tert-pentyl and the acetate groups in equatorial positions (diequatorial). This minimizes steric strain. libretexts.org
Cis-isomer : The most stable conformation has the bulky tert-pentyl group in an equatorial position and the acetate group in an axial position (equatorial-axial). libretexts.org
The energy difference between these conformations dictates the equilibrium distribution of the isomers.
Experimental Methods for Stereoisomer Separation and Purity Assessment
The separation and purity assessment of the cis- and trans-isomers of this compound are crucial for their application, particularly in the fragrance industry where different isomers can have distinct scents. chemicalbook.com
Gas Chromatography (GC) is a primary technique used for both the separation and quantification of these stereoisomers. chemicalbook.comnist.govnih.gov The different physical properties of the cis and trans isomers, such as their boiling points and interactions with the stationary phase of the GC column, allow for their separation. chemicalbook.comnist.gov The retention times of the isomers can be used for their identification, and the peak areas can be used to determine their relative amounts in a mixture. nist.gov
Spectroscopic methods are also employed for the characterization and purity assessment of the separated isomers:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy can be used to distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring. nih.govmdpi.comresearchgate.net The different spatial arrangements of the substituents in the two isomers lead to distinct NMR spectra.
Infrared (IR) Spectroscopy : IR spectroscopy can provide information about the functional groups present in the molecule, such as the ester carbonyl group. While it may not be the primary method for distinguishing between stereoisomers, it is useful for confirming the identity of the compound. nih.gov
High-Performance Liquid Chromatography (HPLC) can also be a viable method for the separation of these non-volatile isomers, although GC is more commonly cited for this particular compound.
The synthesis of this compound can be controlled to favor the formation of one isomer over the other. For instance, the choice of catalyst in the hydrogenation of 4-tert-butylphenol (B1678320), a precursor, can influence the cis/trans ratio of the resulting 4-tert-butylcyclohexanol, which is then acetylated. chemicalbook.com For example, a Raney nickel catalyst tends to produce a higher percentage of the trans-isomer, while a rhodium-carbon catalyst favors the cis-isomer. chemicalbook.com
Influence of Stereochemistry on Reactivity and Selectivity in Organic Transformations
The stereochemistry of this compound, specifically the axial or equatorial orientation of the acetate group, significantly influences its reactivity in organic transformations. The accessibility of the reaction center is a key factor.
In the trans-isomer , the acetate group is in the more sterically accessible equatorial position. This allows for easier approach of reagents, potentially leading to faster reaction rates in processes like hydrolysis (saponification). spcmc.ac.in
In the cis-isomer , the acetate group is in the more sterically hindered axial position. This hindrance can slow down reactions at the ester group. For example, the rate of saponification of an axial ester on a cyclohexane ring is generally slower than that of its equatorial counterpart due to steric hindrance from the axial hydrogens on the same side of the ring. spcmc.ac.in This phenomenon is an example of steric retardation.
The bulky tert-pentyl group effectively "locks" the conformation of the cyclohexane ring, ensuring that the acetate group in the cis-isomer remains predominantly axial and in the trans-isomer remains predominantly equatorial. slideshare.net This conformational rigidity makes the differences in reactivity between the two isomers more pronounced.
The stereochemistry of the starting material can also direct the stereochemical outcome of a reaction. For reactions occurring at the carbonyl carbon of the acetate, the stereochemistry of the cyclohexane ring itself is less likely to be altered, but the rate of reaction will be affected.
Stereoelectronic Effects and Conformational Preferences
Stereoelectronic effects are electronic effects that are dependent on the spatial arrangement of atoms and orbitals within a molecule. In the context of this compound, these effects can influence the conformational preferences and reactivity.
One of the most relevant stereoelectronic effects in cyclohexane systems is hyperconjugation . This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (σ*). These interactions are stabilizing and are maximized when the orbitals are properly aligned, typically in an anti-periplanar arrangement.
In the case of the cis-isomer of this compound, where the acetate group is in the axial position, there can be hyperconjugative interactions between the axial C-H bonds on the ring and the anti-bonding orbital of the C-O bond of the acetate group. nih.gov
The conformational preference of the acetate group is a balance between steric and stereoelectronic effects. For most substituted cyclohexanes, steric hindrance is the dominant factor, leading to a preference for the equatorial position. wikipedia.orgfiveable.me However, for smaller, more electronegative substituents, stereoelectronic effects can sometimes favor the axial position to a greater extent than would be predicted by sterics alone. acs.org In this compound, the overwhelming steric demand of the tert-pentyl group forces it into the equatorial position, which in turn dictates the axial or equatorial position of the acetate group in the cis and trans isomers, respectively.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulation of 4-tert-Pentylcyclohexyl Acetate (B1210297)
Detailed molecular modeling and simulation studies specifically focused on 4-tert-pentylcyclohexyl acetate are not extensively available in publicly accessible scientific literature. However, the principles of these computational methods can be described in the context of this molecule.
Geometry Optimization and Conformational Energy Landscapes
The geometry of this compound, like other substituted cyclohexanes, is dictated by the chair conformation of the cyclohexane (B81311) ring, which minimizes angular and torsional strain. The two primary conformers would be the cis and trans isomers, which differ in the axial or equatorial position of the acetate and tert-pentyl groups.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The tert-pentyl group, being bulky, would strongly prefer an equatorial position to minimize steric hindrance with the axial hydrogens of the cyclohexane ring. Similarly, the acetate group would also have a preference for the equatorial position.
The conformational energy landscape is a map of the potential energy of the molecule as a function of its geometry. For this compound, this landscape would show the relative energies of different chair and boat conformations and the energy barriers between them. The global minimum on this landscape would correspond to the most stable conformer, which is anticipated to be the one with both the tert-pentyl and acetate groups in equatorial positions.
A hypothetical conformational analysis would involve rotating the C-O bond of the acetate group and the C-C bond connecting the tert-pentyl group to the cyclohexane ring to identify all possible low-energy conformers. The relative energies of these conformers could then be calculated to determine their populations at a given temperature.
Hypothetical Relative Energies of this compound Conformers
| Conformer | tert-Pentyl Position | Acetate Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Equatorial | 0 (most stable) |
| 2 | Equatorial | Axial | > 0 |
| 3 | Axial | Equatorial | >> 0 |
Vibrational Frequency Analysis
Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.
For this compound, a vibrational frequency analysis would calculate the frequencies and intensities of its fundamental vibrational modes. These can be correlated with experimental IR and Raman spectra to confirm the molecule's structure and identify characteristic functional groups. For instance, a strong absorption band in the IR spectrum around 1740 cm⁻¹ would be characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations would appear in the 1250-1000 cm⁻¹ region. The various C-H stretching and bending vibrations of the cyclohexane and tert-pentyl groups would also be predicted.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. While specific DFT studies on this compound are not readily found, the application of DFT to this molecule can be outlined.
Prediction of Spectroscopic Signatures
DFT calculations can provide highly accurate predictions of various spectroscopic properties. For this compound, DFT could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are sensitive to the electronic environment of each nucleus. These predicted shifts can be compared with experimental NMR data to aid in the assignment of signals to specific atoms in the molecule.
Furthermore, DFT can be used to simulate the IR and Raman spectra with greater accuracy than methods based on classical mechanics. This involves calculating the second derivatives of the energy with respect to atomic displacements, which provides the vibrational frequencies and intensities.
Hypothetical Predicted Spectroscopic Data for this compound (trans-isomer)
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (H-1) | ~4.5 |
| ¹³C (C=O) | ~170 |
Elucidation of Reaction Mechanisms and Transition States
DFT is a valuable tool for studying chemical reactions. For this compound, DFT could be used to investigate the mechanisms of its formation, such as the esterification of 4-tert-pentylcyclohexanol with acetic anhydride. The calculations would involve identifying the transition state structures, which are the highest energy points along the reaction pathway, and determining the activation energies. This information provides insights into the reaction kinetics and the factors that control the stereochemical outcome (i.e., the ratio of cis and trans isomers).
For example, the mechanism of acid-catalyzed esterification could be modeled to understand the role of the catalyst in activating the carbonyl group and facilitating the nucleophilic attack by the alcohol.
Calculation of Energetic Profiles for Isomerization
The isomerization between the cis and trans isomers of this compound involves the "ring-flipping" of the cyclohexane ring. DFT can be used to calculate the energetic profile of this process. This would involve mapping the potential energy surface as the ring converts from one chair conformation to the other through intermediate twist-boat and boat conformations.
The calculation would provide the energy difference between the cis and trans isomers, which determines their relative populations at equilibrium. It would also yield the activation energy for the ring-flip, which determines the rate of isomerization. Due to the large size of the tert-pentyl group, a significant energy difference between the equatorial and axial positions is expected, strongly favoring the isomer with the tert-pentyl group in the equatorial position.
Molecular Dynamics Simulations for Conformational Sampling
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational landscape of this molecule can be inferred from well-established principles of cyclohexane stereochemistry and computational studies on analogous structures, such as 4-tert-butylcyclohexyl acetate. nih.govnist.govsapub.org MD simulations serve as a powerful tool to explore the dynamic nature of molecules, providing insights into the accessible conformations and the energetic barriers between them.
A key aspect of the conformational analysis of this compound is the orientation of the two substituents on the cyclohexane ring: the acetate group at position 1 and the tert-pentyl group at position 4. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. sapub.org In this chair form, substituents can occupy either an axial or an equatorial position.
For the 4-tert-pentyl group, due to its significant steric bulk, it is strongly expected to exclusively occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. sapub.org An axial orientation would lead to severe steric clashes with the axial hydrogens on the same side of the ring, making this conformation energetically highly unfavorable.
The acetate group, being smaller than the tert-pentyl group, has more conformational flexibility. It can exist in either an axial or an equatorial orientation. This leads to two primary low-energy conformers for this compound: the cis isomer (with the acetate group axial) and the trans isomer (with the acetate group equatorial).
A hypothetical molecular dynamics simulation would sample the potential energy surface of the molecule, allowing for the calculation of the relative populations of these conformers. The simulation would likely involve the following steps:
System Setup: A 3D model of this compound would be generated.
Force Field Application: A suitable classical force field (e.g., AMBER, CHARMM, or OPLS) would be assigned to describe the interatomic forces within the molecule.
Solvation (Optional): The molecule could be simulated in a vacuum or surrounded by solvent molecules (e.g., water or a non-polar solvent) to mimic a specific environment.
Simulation Run: The system would be subjected to a simulation run at a defined temperature and pressure, where the equations of motion are integrated over time to trace the trajectory of all atoms.
Analysis: The resulting trajectory would be analyzed to identify the predominant conformations and the frequency of transitions between them, providing a Boltzmann-weighted distribution of conformer populations.
The expected outcome of such a simulation would be a quantitative confirmation that the trans isomer, with both the tert-pentyl and acetate groups in the equatorial position, is the most stable and therefore the most populated conformer. The energy difference between the trans and cis conformers would be a key result.
Table 1: Predicted Conformational Data for this compound
| Conformer | 1-Acetate Group Orientation | 4-tert-Pentyl Group Orientation | Predicted Relative Stability | Predicted Population at 298 K |
| trans | Equatorial | Equatorial | Most Stable | High |
| cis | Axial | Equatorial | Less Stable | Low |
This table is based on established principles of conformational analysis for substituted cyclohexanes and is predictive in nature, pending specific experimental or computational verification for this compound.
Theoretical Prediction of Intermolecular Interactions
The intermolecular interactions of this compound are crucial for understanding its physical properties, such as boiling point and viscosity, as well as its behavior in solutions and its performance as a fragrance ingredient. youtube.com Theoretical methods, particularly quantum chemical calculations, can predict the nature and strength of these interactions.
The primary types of intermolecular forces expected for this compound are:
Van der Waals Forces: These are the dominant interactions for this largely non-polar molecule. The large, flexible alkyl groups (the tert-pentyl and cyclohexyl moieties) provide a significant surface area for these dispersion forces.
Dipole-Dipole Interactions: The ester functional group (-COO-) introduces a polar component to the molecule, resulting in a permanent dipole moment. The carbonyl oxygen is electron-rich (partial negative charge), while the carbonyl carbon and the adjacent ester oxygen are electron-poor (partial positive charge). These dipoles can align with those of neighboring molecules, leading to attractive dipole-dipole interactions.
Computational approaches like Density Functional Theory (DFT) can be used to calculate the electron distribution and molecular electrostatic potential (MEP) of this compound. The MEP map would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the sites for potential intermolecular interactions.
Furthermore, theoretical calculations can be employed to study the interaction energies between two or more molecules of this compound. By placing the molecules in different orientations and calculating the binding energy, it is possible to identify the most stable dimeric and higher-order structures. These calculations would likely show a preference for arrangements where the polar ester groups are in proximity, allowing for favorable dipole-dipole alignment, while the non-polar alkyl parts pack efficiently to maximize van der Waals contacts.
The interaction of this compound with other molecules, such as solvent molecules or olfactory receptors, can also be modeled. For instance, calculations could predict the interaction energy with water, providing insight into its solubility, or with specific amino acid residues to hypothesize about the molecular basis of its fragrance perception. acs.org
Table 2: Predicted Intermolecular Interaction Characteristics of this compound
| Interaction Type | Contributing Molecular Feature | Relative Strength | Significance for Physical Properties |
| Van der Waals (Dispersion) | tert-Pentyl group, Cyclohexyl ring | Strong | Major contributor to boiling point and viscosity |
| Dipole-Dipole | Ester (-COO-) group | Moderate | Influences solubility in polar solvents and molecular packing |
This table provides a qualitative prediction of the intermolecular forces based on the molecular structure. Quantitative values would require specific computational studies.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure of 4-tert-Pentylcyclohexyl acetate (B1210297) by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 4-tert-Pentylcyclohexyl acetate, including the stereochemical relationship between the acetate and tert-pentyl groups (cis/trans isomerism).
¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of hydrogen atoms and their neighboring environments. For this compound, characteristic signals would confirm the presence of the key functional groups. For instance, a sharp singlet would correspond to the three protons of the acetate methyl group. The complex multiplet signals would represent the protons on the cyclohexane (B81311) ring, with their chemical shifts and splitting patterns differing significantly between the cis and trans isomers due to the different magnetic environments. Signals corresponding to the tert-pentyl group would also be present in their expected regions.
¹³C NMR Spectroscopy : This technique identifies the number of distinct carbon environments in the molecule. The spectrum would show a signal for the carbonyl carbon of the acetate group at the lower field end (downfield). Separate signals would appear for each carbon in the cyclohexane ring and the tert-pentyl group, confirming the carbon skeleton. The precise chemical shifts of the ring carbons are highly sensitive to the cis/trans stereochemistry.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex signals of the cyclohexane ring. An HSQC spectrum correlates each proton signal with the carbon signal it is directly attached to, providing definitive C-H bond information and aiding in the complete assignment of both ¹H and ¹³C spectra.
Table 1: Expected NMR Data for this compound
| Group | Technique | Expected Signal Type | Inferred Information |
|---|---|---|---|
| Acetate (CH₃) | ¹H NMR | Singlet | Presence of the acetate methyl group. |
| Acetate (C=O) | ¹³C NMR | Signal in the 170 ppm region | Presence of the ester carbonyl group. |
| Cyclohexane Ring | ¹H NMR | Complex Multiplets | Confirmation of the cyclohexane backbone; chemical shifts indicate cis/trans isomerism. |
| Cyclohexane Ring | ¹³C NMR | Multiple Signals | Confirmation of the carbon skeleton; chemical shifts are sensitive to stereochemistry. |
Vibrational spectroscopy techniques like IR, ATR-IR, and Raman are used to identify the functional groups present in the molecule.
IR and ATR-IR Spectroscopy : These methods measure the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically found around 1735 cm⁻¹. Another strong band corresponding to the C-O single bond stretch of the ester would also be prominent. The spectrum would further display characteristic C-H stretching and bending vibrations for the alkane groups (cyclohexane and tert-pentyl). ATR-IR is a common technique that allows for the analysis of liquid samples with minimal preparation. justia.com
Raman Spectroscopy : This technique, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. While the C=O stretch is also visible in Raman, the C-C bond vibrations of the cyclohexane and tert-pentyl backbone often produce strong signals, making it useful for analyzing the skeletal structure of the molecule.
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural analysis.
Electron Ionization (EI) : In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would include the loss of the acetoxy group or acetic acid, and the fragmentation of the tert-pentyl group, leading to a series of characteristic fragment ions that serve as a molecular fingerprint.
Advanced Ionization Techniques : Softer ionization methods, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are less common for nonpolar molecules like this but can be used. These techniques typically result in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight with high accuracy, especially when coupled with a high-resolution mass analyzer.
Chromatographic Separation and Quantification
Chromatographic methods are essential for separating this compound from reaction byproducts or other components in a mixture, assessing its purity, and quantifying its concentration. The separation of cis and trans isomers is a primary goal.
GC is the premier technique for analyzing volatile compounds like fragrance esters. google.com
Gas Chromatography (GC) : A sample is vaporized and passed through a long column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. For this compound, a nonpolar or medium-polarity column would be used. The cis and trans isomers would likely have slightly different retention times, allowing for their separation and quantification. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful hybrid technique where a mass spectrometer is used as the detector for a gas chromatograph. googleapis.com As each separated component, such as the cis and trans isomers, elutes from the GC column, it is immediately introduced into the mass spectrometer. This provides a mass spectrum for each peak, allowing for positive identification of this compound and the characterization of any impurities.
Table 2: Typical GC-MS Parameters for Analysis
| Parameter | Description |
|---|---|
| Column | Fused silica capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). |
| Injector Temperature | Set high enough to ensure complete vaporization without thermal degradation. |
| Oven Program | A temperature ramp is used to ensure good separation of all components. |
| Carrier Gas | Helium or Hydrogen. |
| Detector | Mass Spectrometer operating in Electron Ionization (EI) mode. |
While GC is more common for this type of compound, HPLC can also be employed, particularly for preparative separation or for samples that are not suitable for GC.
High-Performance Liquid Chromatography (HPLC) : Separation occurs in a liquid mobile phase. For this compound, a reversed-phase HPLC method would be appropriate. This involves a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The cis and trans isomers may be separable with careful method optimization.
HPLC with Diode Array Detection (DAD) : A DAD detector measures the absorbance of the eluting components across a range of UV wavelengths simultaneously. Since the ester group in this compound has a weak UV chromophore, detection sensitivity might be limited. However, this method is excellent for assessing purity by detecting impurities that may have stronger UV absorbance.
Advanced Chromatographic Techniques for Stereoisomer Resolution
The separation and quantification of stereoisomers of substituted cyclohexyl derivatives like this compound are critical for understanding structure-property relationships. Due to the presence of the bulky tert-pentyl group and the acetate group on the cyclohexane ring, the compound exists as two primary geometric isomers: cis and trans. These diastereomers possess distinct physical properties and, in many applications, different functional characteristics. Advanced chromatographic techniques, particularly high-resolution gas chromatography (GC), are indispensable for their effective resolution.
The separation of these isomers relies on the differential interactions between the isomers and the stationary phase of the chromatographic column. Nematic liquid crystals have demonstrated unique selectivity as stationary phases for separating isomers with similar volatilities. researchgate.net The more linear or rod-like trans-isomer typically interacts more strongly with a liquid crystal stationary phase, leading to a longer retention time compared to the bulkier cis-isomer. researchgate.net
Enantioselective gas chromatography is another powerful technique, particularly for chiral molecules. While this compound itself is achiral, related chiral fragrance compounds and esters are often analyzed using this method. nih.gov Chiral stationary phases (CSPs), often based on modified cyclodextrins, are employed to resolve enantiomers. For complex mixtures containing multiple stereoisomers, multidimensional gas chromatography (GCxGC) provides enhanced separation power, allowing for the resolution of compounds that would co-elute in a single-dimensional analysis. sepsolve.com
The choice of stationary phase and temperature programming are key parameters in method development. A typical approach involves using a non-polar or medium-polarity column, which separates based on boiling points and molecular shape.
Table 1: Illustrative GC Parameters for Isomer Separation of Substituted Cyclohexyl Acetates
| Parameter | Condition A: General Purpose | Condition B: High Resolution |
| Column Type | DB-5 (5% Phenyl-methylpolysiloxane) | Cyclodextrin-based Chiral Column |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Injection Mode | Split (100:1) | Split (50:1) |
| Injector Temperature | 250 °C | 240 °C |
| Oven Program | 60°C (1 min), ramp to 240°C at 5°C/min | 80°C (2 min), ramp to 220°C at 2°C/min |
| Detector | Flame Ionization Detector (FID) or MS | Mass Spectrometer (MS) |
| Detector Temperature | 280 °C | 250 °C (MS Transfer Line) |
This table represents typical starting conditions for method development and may require optimization for the specific separation of this compound isomers.
Size Exclusion Chromatography (SEC) for Polymer Characterization
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight and molecular weight distribution (MWD) of polymers. paint.orgspecificpolymers.com This method is not used to analyze small molecules like this compound directly, but it is essential for characterizing polymers that incorporate this or similar structural motifs. For instance, if this compound were adapted into a monomer (e.g., by adding a polymerizable group like a vinyl or acrylate (B77674) function), SEC would be crucial for analyzing the resulting polymer.
Such polymers, particularly side-chain liquid crystalline polymers (SCLCPs), often feature bulky, rigid side groups like the substituted cyclohexyl ring to induce liquid crystalline behavior. mdpi.com The properties of these polymers are highly dependent on their molecular weight averages (Mn, Mw) and polydispersity index (Đ = Mw/Mn), all of which are determined by SEC. measurlabs.com
The fundamental principle of SEC involves separating polymer molecules based on their hydrodynamic volume in solution. wikipedia.orgpaint.org The process utilizes a column packed with porous beads. wikipedia.org As the polymer solution passes through the column, larger polymer coils are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. nih.gov
A typical SEC system includes a solvent pump, injector, a series of columns, and one or more detectors. A refractive index (RI) detector is commonly used, while multi-angle light scattering (MALS) detectors can provide absolute molecular weight determination without the need for column calibration with polymer standards. nih.govnih.gov
Table 2: Typical SEC System Configuration for Polymer Analysis
| Component | Specification | Purpose |
| Mobile Phase | Tetrahydrofuran (THF) or Dichloromethane (DCM) | To dissolve the polymer and carry it through the system. |
| Columns | Series of polystyrene-divinylbenzene (PS-DVB) columns | To separate polymer molecules by size. |
| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible separation. |
| Detectors | Refractive Index (RI), UV-Vis, Multi-Angle Light Scattering (MALS) | To detect and quantify eluting polymer chains and determine molecular weight. |
| Calibration | Polystyrene or Polymethyl Methacrylate (B99206) (PMMA) standards | To create a calibration curve of log(Molecular Weight) vs. Elution Time for relative MW determination. |
X-ray Diffraction (XRD) and Polarizing Optical Microscopy (POM) for Related Structures
While this compound is a liquid at room temperature, related compounds with similar cyclohexyl moieties can form ordered structures such as crystalline solids or liquid crystal phases. X-ray Diffraction (XRD) and Polarizing Optical Microscopy (POM) are essential techniques for characterizing these ordered states.
Polarizing Optical Microscopy (POM) is a primary tool for identifying and characterizing liquid crystalline phases. nih.govlibretexts.org Liquid crystals are anisotropic materials that can manipulate polarized light. libretexts.org When a thin film of a liquid crystalline material is placed between two crossed polarizers in a microscope, it produces characteristic textures of bright and dark regions (birefringence). colorado.edu The specific textures observed, such as schlieren, focal-conic, or marbled patterns, are unique to different types of liquid crystal phases (e.g., nematic, smectic). researchgate.netucm.es By observing the sample while heating or cooling, the transition temperatures between different phases can be precisely determined. libretexts.org For a compound related to this compound to exhibit liquid crystallinity, it would likely require the addition of a rigid, mesogenic group to the molecular structure.
In the context of liquid crystals, XRD is used to determine the arrangement and spacing of molecules within the mesophases. For example, in smectic phases, XRD can measure the layer spacing, providing insight into the degree of molecular ordering and tilt. For polymeric materials, XRD can reveal information about the degree of crystallinity and the packing of polymer chains. mdpi.com
Table 3: Comparison of POM and XRD for Structural Analysis
| Feature | Polarizing Optical Microscopy (POM) | X-ray Diffraction (XRD) |
| Principle | Interaction of polarized light with anisotropic materials. | Scattering of X-rays by the electron clouds of atoms in a periodic lattice. |
| Sample Type | Liquid crystals, crystalline solids with birefringence. | Crystalline solids (single crystal or powder), semi-crystalline polymers, liquid crystals. |
| Information Obtained | Identification of liquid crystal phases, observation of phase transitions, visualization of defect structures. | Atomic coordinates, bond lengths/angles, crystal system, intermolecular packing, layer spacing in liquid crystals. |
| Primary Application | Rapid identification and characterization of mesophases. | Precise determination of molecular and crystal structure. |
Degradation Pathways and Environmental Fates Academic Perspective
Chemical Stability and Decomposition Mechanisms (e.g., hydrolysis, oxidation)
Detailed experimental studies on the specific rates and pathways of hydrolysis and oxidation for 4-tert-pentylcyclohexyl acetate (B1210297) are not extensively available in the reviewed literature. However, general chemical principles can provide some insight. As an ester, 4-tert-pentylcyclohexyl acetate could be susceptible to hydrolysis, a reaction that would break the ester bond to yield 4-tert-pentylcyclohexanol and acetic acid. The rate of this reaction is typically influenced by pH and temperature.
Information regarding the structurally related compound, 4-tert-pentylphenol, suggests that hydrolysis is unlikely to be a significant degradation pathway for the phenol (B47542) itself due to the lack of hydrolysable functional groups. While this does not directly describe the behavior of the acetate ester, it indicates the stability of the 4-tert-pentylcyclohexyl moiety.
Biodegradation Processes
Biodegradation is a crucial process in the removal of organic chemicals from the environment, mediated by microorganisms.
Microbial Degradation Pathways
Specific microbial degradation pathways for this compound have not been detailed in the available scientific literature. Generally, the biodegradation of esters often begins with enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and carboxylic acid.
Enzymatic Degradation Studies
There is a lack of specific studies focusing on the enzymatic degradation of this compound. Research on other acetate esters, such as those of cellulose, indicates that enzymes like esterases can cleave the acetate group, initiating the degradation process. It is plausible that similar enzymes present in the environment could act on this compound.
Metabolite Identification from Biotransformation
No studies identifying the specific metabolites from the biotransformation of this compound were found in the reviewed literature. Hypothetically, initial metabolites would likely include 4-tert-pentylcyclohexanol and acetate, which would then be further metabolized by microorganisms.
Photodegradation Studies and Mechanisms in Aqueous and Non-Aqueous Systems
Photodegradation, or the breakdown of molecules by light, can be a significant environmental fate process. However, specific experimental studies on the photodegradation of this compound in either aqueous or non-aqueous systems are not available in the public domain. For related compounds, atmospheric photo-oxidation half-lives have been estimated to be relatively short, suggesting that this could be a relevant degradation pathway. scbt.com
Advanced Studies and Material Science Integration
Incorporation of 4-tert-Pentylcyclohexyl Acetate (B1210297) Derivatives into Polymer Structures
The integration of the 4-tert-pentylcyclohexyl moiety into polymer backbones, typically as a side chain, has been a subject of interest for creating materials with specific thermal and optical properties. This often involves the synthesis of a polymerizable monomer derived from 4-tert-pentylcyclohexyl acetate, followed by its polymerization.
Synthesis of Monomers Containing the 4-tert-Pentylcyclohexyl Moiety
The synthesis of monomers for radical polymerization typically involves the introduction of a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), onto the 4-tert-pentylcyclohexanol precursor. A common method is the esterification or transesterification of 4-tert-pentylcyclohexanol with (meth)acrylic acid or its derivatives.
One viable synthetic route, adapted from the synthesis of the analogous 4-tert-butylcyclohexyl (meth)acrylate, involves the dehydration condensation of 4-tert-pentylcyclohexanol with (meth)acrylic acid in the presence of an acid catalyst like sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid. google.com To facilitate the removal of water produced during the reaction and drive the equilibrium towards the product, an azeotropic solvent such as n-hexane, toluene, or cyclohexane (B81311) is often employed. google.com
Alternatively, transesterification with an alkyl (meth)acrylate can be performed using catalysts like alkali metal alcoholates or dibutyltin (B87310) oxide. google.com The reaction involves heating the 4-tert-pentylcyclohexanol with an excess of the alkyl (meth)acrylate, with the concurrent removal of the lower-boiling alcohol byproduct to push the reaction to completion. google.com For instance, the synthesis of 6-[4-(trans-4-pentylcyclohexyl)phenoxy]hexyl acrylate has been successfully reported, demonstrating the feasibility of incorporating the 4-pentylcyclohexyl group into an acrylate monomer. researchgate.net Terpenoid-based acrylate monomers have also been prepared through the reaction of the corresponding alcohol with acryloyl chloride, a method that could be applied to 4-tert-pentylcyclohexanol. digitellinc.com
A general reaction scheme for the synthesis of 4-tert-pentylcyclohexyl acrylate is presented below:
| Reactants | Catalyst | Product |
| 4-tert-Pentylcyclohexanol + Acrylic Acid | Acid Catalyst (e.g., H₂SO₄) | 4-tert-Pentylcyclohexyl Acrylate + Water |
| 4-tert-Pentylcyclohexanol + Methyl Acrylate | Transesterification Catalyst (e.g., NaOCH₃) | 4-tert-Pentylcyclohexyl Acrylate + Methanol |
Polymerization Mechanisms and Kinetics Involving Cyclohexyl Ester Derivatives
Polymers containing the this compound moiety are typically synthesized via free-radical polymerization of the corresponding acrylate or methacrylate monomers. The polymerization kinetics of these monomers are governed by the general principles of radical polymerization, which include initiation, propagation, and termination steps. acs.org
The kinetics of acrylate and methacrylate polymerization are known to differ. Acrylates generally polymerize faster than their corresponding methacrylates. researchgate.net This is attributed to the formation of a more stable tertiary radical on the propagating chain of a methacrylate compared to the secondary radical of an acrylate, which lowers the reactivity of the propagating end. researchgate.net Additionally, the methyl group in methacrylates introduces greater steric hindrance, which can also slow down the rate of polymerization. researchgate.net
For multifunctional acrylates and methacrylates, the termination mechanism is often controlled by reaction diffusion from very low conversions, where the termination kinetic constant becomes proportional to the propagation kinetic constant. kpi.ua The viscosity of the monomer also plays a significant role; higher functionality monomers with greater molecular weights tend to have lower kinetic constants for both propagation and termination. kpi.ua
The choice of solvent can also influence polymerization kinetics, especially in copolymerization systems. For sparingly water-soluble monomers like cyclohexyl acrylates, the polarity of the solvent can affect monomer-monomer and monomer-solvent hydrogen bonding, which in turn impacts propagation rate coefficients and copolymerization reactivity ratios. rsc.org
The table below summarizes key kinetic parameters for the radical polymerization of acrylates and methacrylates.
| Kinetic Parameter | Acrylates | Methacrylates | Influencing Factors |
| Propagation Rate Constant (k_p) | Higher | Lower | Radical stability, steric hindrance researchgate.net |
| Termination Rate Constant (k_t) | Higher | Lower | Radical mobility, viscosity kpi.ua |
| Overall Polymerization Rate | Faster | Slower | Combination of k_p and k_t researchgate.net |
| Reactivity in Copolymerization | Generally higher | Generally lower | Reactivity ratios (r1, r2) researchgate.netrsc.org |
Investigation of Thermotropic Behavior and Liquid Crystalline Properties of Related Polymers
The incorporation of the bulky and rigid 4-tert-pentylcyclohexyl group as a side chain in polymers is a strategy to induce or modify liquid crystalline (LC) behavior. wikipedia.org These side-chain liquid crystal polymers (SCLCPs) can exhibit mesophases, such as nematic, smectic, and cholesteric phases, depending on the structure of the mesogenic side group, the flexibility of the spacer connecting it to the polymer backbone, and the nature of the backbone itself. wikipedia.orgslideshare.net
The glass transition temperature (Tg) of polymers is also significantly influenced by the structure of the side chains. A study on poly(cyclohexyl methacrylate) determined its Tg to be around 373 K (100 °C). researchgate.net The introduction of a bulky substituent like the tert-pentyl group on the cyclohexane ring would be expected to further influence the Tg and other thermodynamic properties of the resulting polymer.
The general properties of liquid crystal polymers are summarized below.
| Property | Description |
| Thermal Stability | Generally high, allowing for use at elevated temperatures. |
| Chemical Resistance | Often exhibit excellent resistance to a wide range of chemicals. |
| Mechanical Strength | Can possess high tensile strength and modulus, especially when oriented. |
| Anisotropy | Exhibit directionally dependent properties (optical, mechanical, etc.). |
| Mesophase Formation | Can form ordered liquid crystalline phases (nematic, smectic, etc.) upon heating. slideshare.net |
Supramolecular Chemistry and Self-Assembly of Cyclohexyl Acetate Derivatives
The principles of supramolecular chemistry, which involve the study of non-covalent interactions, can be applied to understand and design self-assembling systems based on cyclohexyl acetate derivatives. xray.cz The this compound molecule possesses distinct regions that can participate in intermolecular interactions: the bulky, hydrophobic tert-pentylcyclohexyl group and the polar ester group capable of dipole-dipole interactions and potentially weak hydrogen bonding.
While specific studies on the self-assembly of this compound are not extensively documented, analogies can be drawn from other systems. For instance, the ester group can act as a site for supramolecular interactions, as seen in the assembly of N-annulated perylenediimides where ester functionalities contribute to the stability and cooperativity of the self-assembly process. nih.gov The bulky tert-butyl or tert-pentyl groups can induce specific packing arrangements due to steric hindrance, which can lead to the formation of ordered structures. In some cyclic peptide systems, bulky cyclohexyl moieties have been shown to influence the stability of self-assembled structures by dictating the nature of intermolecular hydrogen bonding. acs.org
The interplay between the attractive forces of the polar acetate groups and the steric repulsion of the bulky alkylated cyclohexyl rings could lead to the formation of various supramolecular architectures, such as columnar or layered structures, in the solid state or in solution. These self-assembled structures are of interest for the development of new functional materials with applications in sensing, catalysis, and nano-fabrication.
Structure-Property Relationships in Novel Materials Incorporating the this compound Motif
The relationship between the molecular structure of this compound derivatives and the macroscopic properties of the materials they form is a critical area of study. The incorporation of this motif into polymers and other materials can significantly impact their thermal, mechanical, and optical properties.
In polymers, the rigid and bulky nature of the 4-tert-pentylcyclohexyl side group can increase the glass transition temperature (Tg) and enhance the thermal stability of the material. This is a desirable characteristic for applications requiring high-temperature performance. nouryon.com The presence of this group can also impart liquid crystalline properties to the polymer, leading to materials with high mechanical strength and anisotropic optical behavior. researchgate.netwikipedia.org The unique properties of liquid crystal polymers make them suitable for a range of applications, including advanced composites, optical films, and components for electronic devices. dtic.mil
The structure-property relationships can be finely tuned by modifying the chemical structure. For example, changing the length of the alkyl chain on the cyclohexane ring, altering the spacer group connecting the side chain to the polymer backbone, or copolymerizing with other monomers can all be used to control the properties of the final material. Understanding these relationships is key to designing novel materials with specific functionalities based on the this compound motif.
Q & A
Basic: What are the recommended methodologies for synthesizing 4-tert-Pentylcyclohexyl acetate in laboratory settings?
A common approach involves esterification of 4-tert-pentylcyclohexanol with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). Key steps include:
- Reagent Purity : Use high-purity starting materials (e.g., ≥98% 4-tert-pentylcyclohexanol) to minimize side reactions .
- Reaction Monitoring : Track reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize yield.
- Purification : Employ column chromatography or fractional distillation to isolate the ester product. Validate purity using NMR (¹H/¹³C) or mass spectrometry .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Combine spectroscopic and chromatographic techniques:
- NMR Analysis : Compare ¹H NMR peaks (e.g., acetate methyl group at ~2.0 ppm, cyclohexyl protons between 1.0–2.5 ppm) with reference data .
- FT-IR : Confirm ester carbonyl absorption at ~1740 cm⁻¹ and C-O stretching near 1240 cm⁻¹ .
- GC-MS : Use retention indices and fragmentation patterns to verify molecular weight (e.g., base peak at m/z 43 for the acetyl group) .
Advanced: What experimental design considerations are critical for studying the compound’s liquid-crystalline properties?
Liquid-crystalline behavior can be probed via:
- Differential Scanning Calorimetry (DSC) : Measure phase transitions (e.g., isotropic-to-smectic) with heating/cooling rates ≤5°C/min to avoid thermal lag .
- Polarized Optical Microscopy (POM) : Observe birefringent textures (e.g., focal conic for smectic phases) under controlled temperature gradients .
- X-ray Diffraction : Analyze layer spacing in smectic phases using small-angle X-ray scattering (SAXS). Compare with structurally similar compounds like 4-(4-pentylcyclohexyl)phenol, which exhibits monoclinic packing (space group P2₁/c) .
Advanced: How can contradictions in thermodynamic data (e.g., melting points) be resolved?
Conflicting data often arise from impurities or polymorphic forms. Mitigation strategies:
- Recrystallization : Use solvent systems (e.g., ethanol/water) to isolate pure polymorphs.
- Single-Crystal X-ray Diffraction : Resolve crystal packing ambiguities, as demonstrated for 4-(4-pentylcyclohexyl)phenol (monoclinic, a = 21.002 Å, β = 105.87°) .
- Collaborative Validation : Cross-reference results with databases like NIST Chemistry WebBook or PubChem to identify outliers .
Basic: What safety protocols should be followed when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation; ensure vapor concentrations remain below OSHA PEL (if established).
- Skin Protection : Wear nitrile gloves and lab coats. In case of contact, wash with soap/water for ≥15 minutes .
- Waste Disposal : Neutralize acidic byproducts before disposal in designated organic waste containers .
Advanced: What mechanistic insights guide the compound’s reactivity in ester hydrolysis studies?
Hydrolysis kinetics depend on:
- Acid vs. Base Catalysis : Under acidic conditions (pH 3.6–5.6), protonation of the ester carbonyl enhances nucleophilic attack. In basic media (e.g., NaOH), hydroxide ions directly cleave the ester bond .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating reaction rates.
- Isotopic Labeling : Use deuterated water (D₂O) to track oxygen incorporation in hydrolysis products via mass spectrometry .
Advanced: How can computational methods predict the compound’s interactions in biological systems?
- Molecular Dynamics (MD) : Simulate lipid bilayer penetration using force fields (e.g., CHARMM36) to assess membrane permeability .
- Docking Studies : Model binding affinities with enzymes (e.g., esterases) using AutoDock Vina. Validate predictions with in vitro assays .
- QSAR Modeling : Corrogate substituent effects (e.g., tert-pentyl vs. cyclohexyl groups) on bioactivity using descriptors like logP and molar refractivity .
Basic: What are the best practices for storing this compound to ensure stability?
- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .
- Long-Term Stability : Periodically validate purity via HPLC or GC every 6–12 months .
Advanced: How can NMR crystallography resolve ambiguities in the compound’s solid-state structure?
Combine solid-state NMR (SSNMR) with powder XRD:
- ¹³C CPMAS NMR : Identify crystallographically distinct carbons (e.g., acetate vs. cyclohexyl carbons).
- Rietveld Refinement : Fit XRD patterns to proposed space groups (e.g., P2₁/c for cyclohexyl derivatives) .
- DFT Calculations : Optimize hydrogen-bonding networks using software like Gaussian to match experimental data .
Advanced: What strategies optimize the compound’s use as a chiral stationary phase in chromatography?
- Derivatization : Functionalize silica gel with this compound via silane coupling.
- Enantioselectivity Testing : Use racemic mixtures (e.g., ibuprofen) to evaluate resolution efficiency under varying mobile phases (e.g., hexane/isopropanol) .
- Surface Analysis : Characterize coating uniformity via SEM-EDS or AFM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
